1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPEYXFODAMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725529 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-28-8 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Hydrolysis and Cyclization Routes
One classical approach to preparing 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid, followed by cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core.
Step 1: Hydrolysis
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed under basic or acidic conditions to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This step is confirmed by ^1H-NMR signals corresponding to NH2 and COOH protons (δ 6.30 and 12.08 ppm, respectively).Step 2: Cyclization
The obtained carboxylic acid is reacted with acetic anhydride to produce 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one, a key intermediate. The formation is confirmed by ^1H-NMR and mass spectrometry (molecular ion peak at m/z 241).Step 3: Conversion to Pyrazolo[3,4-d]pyrimidin-4-ones
The oxazinone intermediate reacts with various nucleophiles such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to yield substituted pyrazolo[3,4-d]pyrimidin-4-ones with different functional groups at position 5.Reaction Conditions:
Fusion at 200 °C for 1 hour is typical for reactions with urea or thiourea, followed by crystallization from appropriate solvents.
| Step | Reactants/Intermediates | Conditions | Yield (%) | Key Characterization |
|---|---|---|---|---|
| Hydrolysis | Ethyl 5-amino-3-methyl-1-phenyl-pyrazole-4-carboxylate | Basic/acidic hydrolysis | Not specified | ^1H-NMR (NH2, COOH signals) |
| Cyclization | Carboxylic acid + Acetic anhydride | Heating | Not specified | ^1H-NMR (pyrimidine CH3 singlet), MS (m/z 241) |
| Fusion | Oxazinone + Urea/Thiourea/Thiosemicarbazide | 200 °C, 1 h | 63-65% | IR (NH, C=O, C=N), ^1H-NMR (exchangeable NH signals) |
This method is well-documented in multiple studies and provides a reliable route to this compound derivatives with high purity and moderate to good yields.
One-Pot Multicomponent Reactions (MCR)
A more recent and efficient methodology involves one-pot, four-component condensation reactions combining hydrazines, methylenemalononitriles, aldehydes, and alcohols to directly synthesize pyrazolo[3,4-d]pyrimidine derivatives.
Mechanism:
The multicomponent reaction proceeds via initial formation of pyrazole intermediates from hydrazines and methylenemalononitriles, followed by condensation with aldehydes and alcohols to form the fused pyrazolo[3,4-d]pyrimidine ring system.-
- Simplifies the synthetic procedure to a single step.
- Uses readily available starting materials.
- Avoids isolation of intermediates, reducing time and cost.
- Allows structural diversity by varying aldehydes and hydrazines.
Characterization:
Products are confirmed by IR, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry. Single crystal X-ray diffraction has been used to confirm the structure of specific derivatives.
| Component | Role | Example Substrate |
|---|---|---|
| Hydrazine | Pyrazole ring formation | Phenylhydrazine |
| Methylenemalononitrile | Nitrile source for ring closure | Malononitrile derivatives |
| Aldehyde | Provides substituent diversity | Aromatic aldehydes |
| Alcohol | Solvent and reaction medium | Ethanol, methanol |
This method is considered novel and efficient, with potential for scale-up and practical applications in medicinal chemistry.
Chlorination and Heteroannulation Using Phosphorus Oxychloride (POCl3)
Another approach involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with carboxylic acids in the presence of phosphorus oxychloride (POCl3).
Process:
POCl3 acts both as a chlorinating reagent and an oxidant, facilitating the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring. The reaction likely proceeds through in situ formation of acyl chlorides from carboxylic acids, which then react with the amino-pyrazole intermediate.Conditions:
Refluxing the reaction mixture for about 2 hours, followed by neutralization and filtration to isolate the product.-
- One-pot synthesis under relatively mild conditions.
- Avoids multiple purification steps.
- Good yields of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.
| Parameter | Details |
|---|---|
| Reagents | 5-amino-N-substituted pyrazole-4-carbonitrile, carboxylic acid, POCl3 |
| Reaction time | ~2 hours reflux |
| Work-up | Neutralization with K2CO3, filtration |
| Product | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones |
| Yield | Moderate to good (not always specified) |
This method is particularly useful for introducing various N-substituents and has been reported as a facile synthetic route.
Industrially Advantageous Methods for Derivative Preparation
A patent discloses an industrially efficient and cost-effective process for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, including intermediates used in the synthesis of pharmaceutical agents such as ibrutinib.
-
- Simple operations suitable for scale-up.
- High yields and low production costs.
- Preparation of intermediates like 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Process Highlights:
The method involves optimized reaction conditions to produce high-purity intermediates with minimal steps, making it industrially viable.
This approach emphasizes the practical aspects of synthesis beyond laboratory scale, focusing on efficiency and cost reduction.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1H-Pyrazolo[3,4-D]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- CDK2 Inhibition : Recent studies have shown that certain derivatives exhibit potent inhibitory activity against CDK2, with IC50 values as low as 0.36 µM. This selectivity is particularly valuable in targeting tumor cells while minimizing effects on normal cells .
- EGFR-TK Inhibition : New derivatives have been synthesized that target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. These compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Properties
The pyrazolo[3,4-D]pyrimidine scaffold has also been linked to anti-inflammatory effects. Compounds derived from this structure have shown promise in reducing inflammation through various mechanisms, making them candidates for treating inflammatory diseases .
Antimicrobial and Antiviral Activities
Research indicates that derivatives of 1H-Pyrazolo[3,4-D]pyrimidine possess antimicrobial and antiviral properties. They have been tested against various pathogens, showcasing their potential as broad-spectrum antimicrobial agents .
Neuroprotective Effects
Some studies suggest that pyrazolo[3,4-D]pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compounds may exert antioxidant effects that protect neuronal cells from oxidative stress .
Diabetes Management
Emerging evidence points to the utility of pyrazolo[3,4-D]pyrimidine derivatives in managing type II diabetes. Their ability to modulate glucose metabolism and improve insulin sensitivity is under investigation, highlighting their potential role in diabetes therapeutics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine derivatives often involves innovative approaches to optimize their pharmacological properties:
- Green Chemistry Approaches : Recent studies have employed environmentally friendly synthetic methods to produce these compounds efficiently without compromising yield or activity .
- Structure-Activity Relationship : Understanding the SAR of these compounds has been crucial in guiding the design of more potent derivatives with specific biological activities. Modifications at various positions on the pyrazolo[3,4-D]pyrimidine scaffold can significantly influence their efficacy and selectivity against biological targets .
Case Studies
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the active site of CDKs, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Piperidine substitutions () introduce basicity, enhancing aqueous solubility and bioavailability.
- Fluorine Incorporation : Fluorinated derivatives () exhibit higher polarity and metabolic stability due to fluorine’s electronegativity, making them suitable for prolonged biological activity.
- Aromatic vs. Aliphatic Modifications : Phenyl-substituted analogs () may engage in π-π stacking interactions with biological targets, whereas aliphatic chains (e.g., methyl in ) prioritize steric effects.
Isomeric and Core Variations
1H-Pyrazolo[3,4-c]pyridine-4-carboxylic Acid (Isomer Comparison)
This isomer shifts the nitrogen positions in the pyrimidine ring, altering electronic distribution. With a molecular formula of C₇H₅N₃O₂ (163.13 g/mol), its reduced molecular weight compared to the target compound (164.12 g/mol) suggests subtle differences in hydrogen-bonding capacity and solubility .
Patent-Based Derivatives
Recent patents (e.g., ) describe complex pyrazolo-pyrimidine derivatives, such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds integrate fluorine, piperidine, and heteroaromatic moieties, emphasizing multitarget engagement and improved pharmacokinetics .
Biologische Aktivität
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, effects on various receptors, and potential as a therapeutic agent.
Overview
Research indicates that derivatives of 1H-pyrazolo[3,4-D]pyrimidine exhibit potent anticancer activities against various cell lines. For instance, compound 1a demonstrated significant inhibitory effects on lung cancer cells (A549) with an IC50 value of 2.24 µM , outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-D]pyrimidine scaffold can enhance anticancer efficacy. For example, compound 1d showed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for enhancing biological activity .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | A549 | 2.24 | High anticancer activity |
| 1d | MCF-7 | 1.74 | Enhanced activity compared to parent compound |
| 1e | PC-3 | Not specified | Structural modifications reduced activity significantly |
Flow cytometric analyses have shown that compounds like 1a can induce apoptosis in cancer cells. The treatment resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% at concentrations of 2.0–4.0 µM . This suggests that the pyrazolo[3,4-D]pyrimidine derivatives can effectively trigger programmed cell death.
PPARα Agonism
Certain derivatives of 1H-pyrazolo[3,4-D]pyrimidine have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds exhibited significant effects in reducing plasma triglyceride levels in high-fructose-fed rat models, indicating their potential utility in metabolic disorders .
EGFR Inhibition
Recent studies have focused on the role of these compounds as epidermal growth factor receptor (EGFR) inhibitors. Compounds such as 12b demonstrated potent anti-proliferative activities against A549 and HCT-116 cell lines with IC50 values of 8.21 µM and 19.56 µM , respectively . Additionally, compound 12b showed remarkable kinase inhibitory activity against both wild-type and mutant EGFR, with IC50 values of 0.016 µM and 0.236 µM , respectively .
Synthesis and Evaluation
A series of pyrazolo[3,4-D]pyrimidine derivatives were synthesized to evaluate their Src kinase inhibitory activities. Among these, compound 6b exhibited the most potent inhibition with an IC50 value of 0.47 µM , while other derivatives showed moderate inhibition ranging from 5.1 to 6.5 µM .
Q & A
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, serum concentration). For example, antitumor activity in MCF-7 cells may differ from HeLa due to EGFR expression levels. Validate findings using orthogonal assays (e.g., Western blot for target protein inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
